2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both triazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,4-triazole with ethyl 2-chloro-4,6-dimethoxypyrimidine-5-carboxylate under basic conditions, followed by hydrolysis to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or pyrimidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions are mediated through its binding to active residues of proteins such as ATF4 and NF-kB .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with the pyrimidine ring are also known for their medicinal properties.
Uniqueness
2-(4H-1,2,4-triazol-3-yl)pyrimidine-4-carboxylic acid is unique due to the combination of both triazole and pyrimidine rings in its structure. This dual-ring system provides a versatile scaffold for drug design and development, offering potential advantages in terms of binding affinity and specificity to molecular targets .
Properties
Molecular Formula |
C7H5N5O2 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)4-1-2-8-5(11-4)6-9-3-10-12-6/h1-3H,(H,13,14)(H,9,10,12) |
InChI Key |
DVAYJNMISVTGRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)C2=NC=NN2 |
Origin of Product |
United States |
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